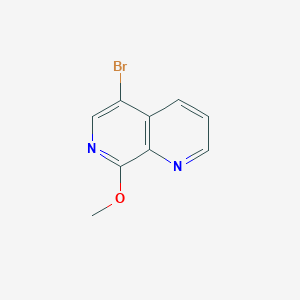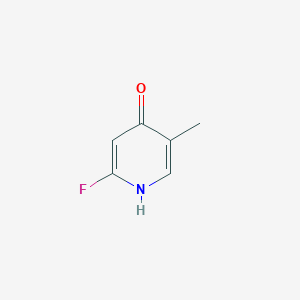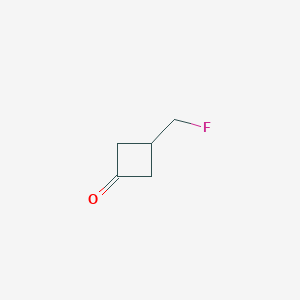![molecular formula C13H12N2O3 B1448343 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine CAS No. 1192968-13-0](/img/structure/B1448343.png)
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Overview
Description
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a nitrophenyl substituent
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant results in various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with a suitable cyclizing agent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol, with heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(4-nitrophenyl)pyridine: Lacks the fused furan ring, which may affect its reactivity and biological activity.
4-nitrophenylfuran: Lacks the pyridine ring, which may influence its electronic properties and applications.
2-(4-aminophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine: The amino group can alter its chemical reactivity and potential biological activities.
Uniqueness: 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its fused ring system, which provides a rigid and planar structure. This can enhance its ability to interact with biological targets and participate in specific chemical reactions. The presence of both furan and pyridine rings also contributes to its versatility in various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-15(17)11-3-1-9(2-4-11)13-7-10-8-14-6-5-12(10)18-13/h1-4,7,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWRBNQRMCWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192968-13-0 | |
| Record name | 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)
![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)



